8-(4-bromophenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by the presence of bromophenyl and chlorophenyl groups, along with a pyridothiadiazine core structure
Preparation Methods
The synthesis of 8-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reaction conditions include the use of solvents such as dichloromethane, catalysts like palladium on carbon, and reagents such as bromine and chlorine sources. Industrial production methods may involve optimization of these reactions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The formation of the pyridothiadiazine core involves cyclization reactions, often facilitated by acidic or basic catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 8-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include other pyridothiadiazine derivatives and compounds with similar functional groups. Some examples are:
4-Bromobiphenyl: A simpler compound with a bromophenyl group, used in organic synthesis and material science.
4-Chlorobiphenyl: Similar to 4-bromobiphenyl but with a chlorophenyl group, used in similar applications.
Pyridothiadiazine derivatives: Compounds with variations in the substituents on the pyridothiadiazine core, which may have different chemical and biological properties.
The uniqueness of 8-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15BrClN3OS |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
8-(4-bromophenyl)-3-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H15BrClN3OS/c21-14-3-1-13(2-4-14)17-9-19(26)25-11-24(12-27-20(25)18(17)10-23)16-7-5-15(22)6-8-16/h1-8,17H,9,11-12H2 |
InChI Key |
IVCDWBQHHVEXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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